molecular formula C18H29NO2 B118594 1-(Tert-butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol CAS No. 36507-48-9

1-(Tert-butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol

Cat. No.: B118594
CAS No.: 36507-48-9
M. Wt: 291.4 g/mol
InChI Key: KQXKVJAGOJTNJS-HNNXBMFYSA-N
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Description

Penbutolol is a non-selective beta-adrenergic antagonist, commonly known as a beta-blocker. It is used primarily for the treatment of mild to moderate arterial hypertension. Penbutolol binds to both beta-1 and beta-2 adrenergic receptors, making it effective in reducing heart rate and cardiac output, which in turn lowers arterial blood pressure .

Preparation Methods

Penbutolol can be synthesized through various chemical routes. One common method involves the reaction of 2-cyclopentylphenol with epichlorohydrin to form an epoxide intermediate. This intermediate is then reacted with tert-butylamine to yield penbutolol . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Penbutolol undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions include various penbutolol derivatives with altered pharmacological properties.

Scientific Research Applications

Penbutolol has a wide range of scientific research applications:

Mechanism of Action

Penbutolol exerts its effects by binding to beta-adrenergic receptors in the heart and kidneys. When these receptors are activated by catecholamines, they stimulate a coupled G protein that leads to the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). This cascade ultimately results in decreased heart rate and cardiac output, leading to lower blood pressure .

Comparison with Similar Compounds

Penbutolol is often compared with other beta-blockers such as propranolol, metoprolol, and atenolol. Unlike penbutolol, which is non-selective, metoprolol and atenolol are selective for beta-1 adrenergic receptors, making them more suitable for patients with respiratory conditions like asthma. Propranolol, like penbutolol, is non-selective but has a shorter duration of action .

Similar compounds include:

  • Propranolol
  • Metoprolol
  • Atenolol
  • Pindolol

Penbutolol’s unique property of partial agonist activity at beta-adrenergic receptors sets it apart from other beta-blockers, providing a balance between blocking and stimulating these receptors .

Properties

IUPAC Name

(2S)-1-(tert-butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO2/c1-18(2,3)19-12-15(20)13-21-17-11-7-6-10-16(17)14-8-4-5-9-14/h6-7,10-11,14-15,19-20H,4-5,8-9,12-13H2,1-3H3/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQXKVJAGOJTNJS-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(COC1=CC=CC=C1C2CCCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NC[C@@H](COC1=CC=CC=C1C2CCCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

38363-32-5 (sulfate (2:1) salt)
Record name Racemic Penbutolol
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DSSTOX Substance ID

DTXSID8023428
Record name Penbutolol
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Molecular Weight

291.4 g/mol
Source PubChem
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Physical Description

Solid
Record name Penbutolol
Source Human Metabolome Database (HMDB)
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Solubility

2.12e-02 g/L
Record name Penbutolol
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Mechanism of Action

Penbutolol acts on the β1 adrenergic receptors in both the heart and the kidney. When β1 receptors are activated by catecholamines, they stimulate a coupled G protein that leads to the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The increase in cAMP leads to activation of protein kinase A (PKA), which alters the movement of calcium ions in heart muscle and increases the heart rate. Penbutolol blocks the catecholamine activation of β1 adrenergic receptors and decreases heart rate, which lowers blood pressure.
Record name Penbutolol
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CAS No.

38363-40-5, 36507-48-9, 38363-32-5
Record name Penbutolol
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Record name (S)-bis[di-tert-butyl[3-(2-cyclopentylphenoxy)-2-hydroxypropyl]ammonium] sulphate
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Record name 1-(tert-butylamino)-3-(o-cyclopentylphenoxy)propan-2-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Penbutolol interact with its target and what are the downstream effects?

A1: Penbutolol acts as a β-adrenergic blocking agent, meaning it competitively binds to β-adrenergic receptors. [] This binding prevents the endogenous agonists, such as adrenaline and noradrenaline, from activating the receptors. [] By blocking these receptors, Penbutolol inhibits the typical physiological responses associated with sympathetic nervous system activation, leading to effects such as:

  • Reduced heart rate: Blocking β1-adrenergic receptors on the heart slows down the heart rate. []
  • Decreased blood pressure: By reducing cardiac output and inhibiting renin release, Penbutolol contributes to lower blood pressure. []
  • Reduced force of heart muscle contraction: This effect, while potentially beneficial in some cases, can also lead to negative inotropic effects. []

Q2: What is the structural characterization of Penbutolol and are there insights into its metabolism?

A2: Penbutolol is a β-blocker with the chemical formula C18H29NO2. While the provided abstracts do not contain detailed spectroscopic data, they highlight key structural features and metabolic pathways. Research indicates that Penbutolol undergoes metabolism in the body, primarily forming conjugates with glucuronide and sulfate. [] Identified metabolites include:

  • Penbutolol 2-glucuronide: This conjugate represents a major metabolic pathway for Penbutolol. []
  • 4'-OH-penbutolol 2-glucuronide: This metabolite arises from hydroxylation of the Penbutolol molecule followed by glucuronidation. []
  • 4'-OH-penbutolol 4'-sulfate: This conjugate involves sulfation of the hydroxylated Penbutolol metabolite. []
  • 1''-Dehydropenbutolol 2-glucuronide: This metabolite forms through dehydrogenation followed by glucuronidation. []

Q3: How does Penbutolol compare to other β-blockers, specifically Propranolol, in terms of its activity and duration of action?

A3: Studies have shown that Penbutolol exhibits higher potency compared to Propranolol. In various experimental settings, Penbutolol demonstrated significantly greater activity:

  • β-adrenergic blocking activity: Penbutolol is approximately four times more potent than Propranolol in both in vivo and in vitro models. []
  • Antihypertensive effect: In spontaneously hypertonic rats, Penbutolol exhibited an antihypertensive effect more than five times stronger than that of Propranolol. []
  • Inhibition of isoproterenol-induced effects: Penbutolol demonstrated greater potency in inhibiting isoproterenol-stimulated phosphorylase activity in isolated hearts and isoproterenol-induced increases in plasma renin activity compared to Propranolol. []

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